molecular formula C18H22N4O2 B5363493 4-benzyl-3-ethyl-1-(1H-pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(1H-pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one

Cat. No. B5363493
M. Wt: 326.4 g/mol
InChI Key: IRVQVULGOYANOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(1H-pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one, commonly known as BzEP, is a heterocyclic organic compound that belongs to the diazepine family. It has gained considerable attention in the scientific community due to its potential therapeutic properties and its unique chemical structure.

Mechanism of Action

The exact mechanism of action of BzEP is not fully understood, but studies suggest that it may act by modulating the activity of certain enzymes and receptors in the body. For example, BzEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. BzEP has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
BzEP has been found to have a range of biochemical and physiological effects on the body. For example, studies have shown that BzEP can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of oxidative stress and inflammation. BzEP has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using BzEP in lab experiments is its unique chemical structure, which allows for the modification of its chemical properties to suit specific research needs. However, BzEP is a relatively complex molecule, and its synthesis can be challenging, which may limit its use in certain experiments. In addition, the exact mechanism of action of BzEP is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BzEP. One area of interest is the development of BzEP-based drugs for the treatment of inflammatory conditions such as rheumatoid arthritis. Another area of interest is the investigation of BzEP as a potential treatment for epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of BzEP and to explore its potential as a therapeutic agent for other conditions.

Synthesis Methods

BzEP can be synthesized using various methods, including the reaction of 1,4-diazepine with benzyl chloride and ethylamine, followed by the reaction with pyrazole-3-carboxylic acid. Another method involves the reaction of 1,4-diazepine with pyrazole-3-carboxylic acid, followed by the reaction with benzyl chloride and ethylamine. Both methods require multiple steps and careful control of reaction conditions.

Scientific Research Applications

BzEP has been studied extensively for its potential therapeutic properties, including its role as an anti-inflammatory, antitumor, and anticonvulsant agent. Studies have shown that BzEP can inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory conditions such as rheumatoid arthritis. BzEP has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, BzEP has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(1H-pyrazole-5-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-15-13-21(18(24)16-8-10-19-20-16)11-9-17(23)22(15)12-14-6-4-3-5-7-14/h3-8,10,15H,2,9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVQVULGOYANOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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